1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid is a chemical compound with significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The molecular formula of this compound is C20H21NO4, and it has a molecular mass of approximately 339.39 g/mol.
The synthesis of 1-benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic reactions. A common approach includes:
Technical details regarding the exact reagents, solvents, and conditions (such as temperature and reaction time) are crucial for achieving high yields and purity in the final product.
The molecular structure of 1-benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid features a piperidine ring substituted with a benzyl group and a para-methoxyphenyl group. The presence of a ketone and a carboxylic acid functional group contributes to its reactivity.
1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions typical of carboxylic acids and ketones, such as:
These reactions are significant for modifying the compound's properties or for synthesizing derivatives with enhanced biological activity.
1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid typically appears as a solid at room temperature. Its solubility in various solvents (e.g., water, ethanol) may vary based on the functional groups present.
The compound exhibits typical reactivity associated with carboxylic acids and ketones. It can participate in:
Relevant data regarding melting point, boiling point, and solubility profiles can be found in specific chemical databases .
1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid has potential applications in:
The ongoing research into piperidine derivatives continues to reveal new therapeutic potentials, making compounds like 1-benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid valuable in drug discovery efforts.
Pyridine hydrogenation provides a direct route to piperidine scaffolds. Heterogeneous palladium catalysis enables efficient cis-hydrogenation of substituted pyridines under mild conditions (30–50°C, 10–30 bar H₂), critical for preserving acid-labile groups like the 4-methoxyphenyl moiety. A ruthenium catalyst system achieves exceptional cis-diastereoselectivity (>20:1 dr) in multi-substituted pyridines through outer-sphere hydride transfer mechanisms, essential for controlling the C3 stereochemistry in the target compound. For acid-sensitive substrates, cobalt nanoparticles on titanium/melamine supports facilitate hydrogenation in aqueous media without acidic additives, yielding piperidines in >85% yield. Chemoselectivity is paramount: In donepezil intermediate synthesis, Pd/C selectively reduces pyridinium salts while preserving benzyl groups—a strategy applicable to 1-benzylpiperidine formation [4].
Table 1: Hydrogenation Catalysts for Piperidine Synthesis
Catalyst System | Conditions | Diastereoselectivity | Yield Range | Key Advantage |
---|---|---|---|---|
Pd/C | 30°C, 10 bar H₂, EtOAc | Moderate | 70-85% | Benzyl group compatibility |
Ru nanoparticles | 50°C, 30 bar H₂, MeOH | >20:1 cis | 80-92% | High stereocontrol |
Co/Ti-Melamine | 80°C, 20 bar H₂, H₂O | N/A | 85-95% | Acid-free conditions |
Cyclocondensation leverages glutaric anhydride’s reactivity with Schiff bases (e.g., N-(4-methoxybenzylidene)benzylamine) to construct the 6-oxopiperidine core. Lewis acid catalysis (ZnCl₂, 5 mol%) accelerates nucleophilic ring opening at 80°C in toluene, followed by intramolecular amidation to form the lactam. Critical to C3-carboxylate integration, this one-step annulation delivers 2,6-dioxopiperidine-3-carboxylic acid precursors in 65–78% yield after recrystallization. Solvent optimization reveals aprotic media (toluene, xylene) suppress decarboxylation side reactions compared to protic solvents. When 4-methoxybenzaldehyde-derived imines are employed, the 2-(4-methoxyphenyl) substituent is incorporated directly, eliminating later functionalization steps [4].
Table 2: Cyclocondensation Efficiency with Solvent Variation
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Toluene | 80 | 8 | 78 | Low (<5%) |
Ethanol | 78 | 6 | 52 | Moderate (15-20%) |
Acetonitrile | 82 | 10 | 65 | Low (<8%) |
Water | 100 | 4 | 30 | High (>25%) |
Asymmetric hydrogenation of enaminones using Ir(I)-(P,N)-ligand complexes achieves >90% ee for cis-3-alkylpiperidinones—key for chiral C3-carboxylic acid derivatives. The mechanism involves enamine face-selective protonation directed by ligand chirality. For racemic substrates, dynamic kinetic resolution via N-acyliminium intermediates with chiral organocatalysts (e.g., O-t-Bu-L-threonine) affords enantiopure trans-products. A patented N-arylation method employs copper-phenanthroline catalysts to couple 6-oxopiperidine-3-carboxylates with aryl halides, introducing the 4-methoxyphenyl group at C2 with 95% retention of C3 stereochemistry. When synthesizing the title compound, chiral auxiliary-mediated alkylation (e.g., Oppolzer’s sultam) at C3 precedes benzylation, yielding enantiomerically enriched material (>98% ee) after auxiliary removal .
Ugi-4CR reactions enable simultaneous installation of benzyl, methoxyphenyl, and carboxylate groups. Condensing benzylamine, 4-methoxybenzaldehyde, tert-butyl isocyanide, and acrylic acid generates N-(1-benzyl-2-(4-methoxyphenyl)-6-oxopiperidin-3-yl)-tert-butyl amides, which undergo acidolysis to free carboxylic acids. Alternatively, Suzuki-Miyaura/Reduction cascades couple 4-methoxyphenylboronic acid with brominated dihydropyridones, followed by in situ Pd-catalyzed hydrogenation (H₂, 1 atm) to saturate the ring, achieving 70–80% overall yield. A three-component reductive amination/cyclization protocol uses glutaric dialdehyde, benzylamine, and Meldrum’s acid under mild borane reduction, assembling the 6-oxopiperidine-3-carboxylic acid core with C1-benzyl and C2-aryl groups in a single operation [8].
Table 3: Multicomponent Reactions for Piperidine Assembly
Reaction Type | Components | Catalyst/Conditions | Product Yield |
---|---|---|---|
Ugi-4CR | BnNH₂, 4-MeOC₆H₄CHO, t-BuNC, CH₂=CHCO₂H | MeOH, 40°C, 24h | 65% |
Suzuki-Hydrogenation | 3-Bromo-5,6-dihydropyridin-2(1H)-one, 4-MeOC₆H₄B(OH)₂ | Pd(OAc)₂ (5 mol%), H₂ (1 atm) | 78% |
Reductive Amination | Glutaraldehyde, BnNH₂, (CH₃)₂C(CO₂H)₂ (Meldrum’s acid) | NaBH₃CN, MeOH, RT | 71% |
Late-stage C3-carboxylation employs electrophilic trapping of enolates. N-Benzyl-6-oxopiperidine undergoes LDA-mediated deprotonation at C3 followed by quenching with solid CO₂ (“carboxylation trap”), yielding the carboxylic acid in 60% yield after acidification. N-Benzylation of pre-formed 2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid uses benzyl bromide/K₂CO₃ in DMF at 60°C (90% yield), with selectivity ensured by the piperidinone’s nucleophilic nitrogen. For N-protection, benzyl chloroformate (Cbz-Cl) introduces the Cbz group, which is subsequently cleaved via hydrogenolysis (H₂/Pd-C) to enable N-benzylation. Alternatively, Weinreb amide intermediates derived from glutamic acid permit Grignard addition to install the 4-methoxyphenyl group at C2 before cyclization to the lactam [7].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0